molecular formula C9H11NO2 B11959545 2'-Methoxy-5'-methylformanilide CAS No. 71862-03-8

2'-Methoxy-5'-methylformanilide

Cat. No.: B11959545
CAS No.: 71862-03-8
M. Wt: 165.19 g/mol
InChI Key: QYGYXBLCKQDQRD-UHFFFAOYSA-N
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Description

2’-Methoxy-5’-methylformanilide is an organic compound with the molecular formula C9H11NO2 It is a derivative of formanilide, characterized by the presence of methoxy and methyl groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methoxy-5’-methylformanilide typically involves the formylation of 2-methoxy-5-methylaniline. One common method is the Vilsmeier-Haack reaction, which uses N-methylformanilide and phosphorus oxychloride as reagents. The reaction proceeds under controlled conditions to ensure the selective formylation of the aniline derivative .

Industrial Production Methods

In industrial settings, the production of 2’-Methoxy-5’-methylformanilide may involve large-scale formylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy-5’-methylformanilide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives of 2’-Methoxy-5’-methylformanilide.

Scientific Research Applications

2’-Methoxy-5’-methylformanilide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2’-Methoxy-5’-methylformanilide involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity is crucial for its role in synthetic chemistry and potential biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Methoxy-4’-methylformanilide
  • 3’,5’-Dimethylformanilide
  • 5’-Isopropyl-2’-methylformanilide

Uniqueness

2’-Methoxy-5’-methylformanilide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical properties. This uniqueness makes it valuable for targeted synthetic applications and research into its potential biological activities.

Properties

CAS No.

71862-03-8

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)formamide

InChI

InChI=1S/C9H11NO2/c1-7-3-4-9(12-2)8(5-7)10-6-11/h3-6H,1-2H3,(H,10,11)

InChI Key

QYGYXBLCKQDQRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC=O

Origin of Product

United States

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